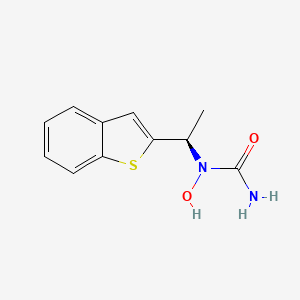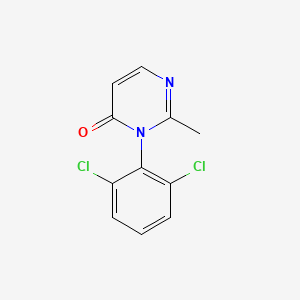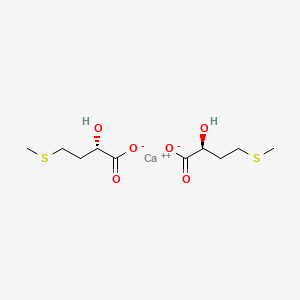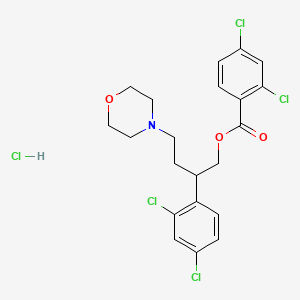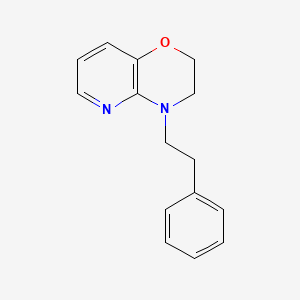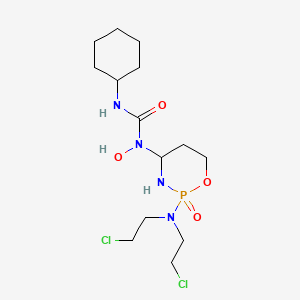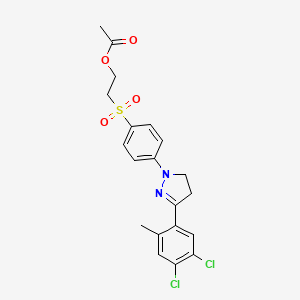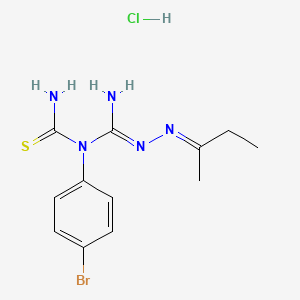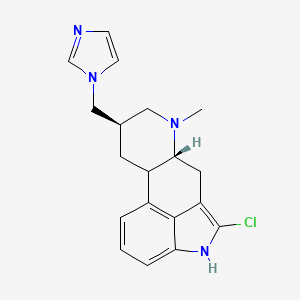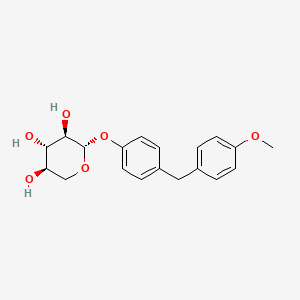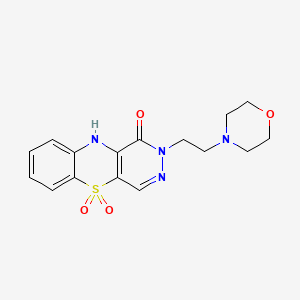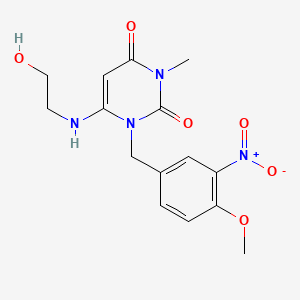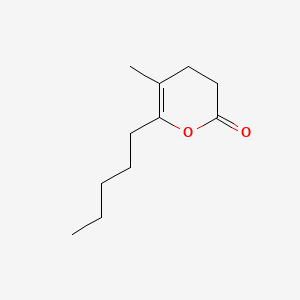
3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one is a chemical compound belonging to the class of organic compounds known as dihydropyrans. Dihydropyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and two double bonds. This particular compound has a molecular formula of C11H18O2 and a molecular weight of 182.259 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of pentyl-substituted 2-hydroxy-5-methylhexanoic acid derivatives.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The process may involve the use of solvents, temperature control, and purification steps to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
3,6-Dihydro-2H-pyran
4-Methyl-2,3-dihydropyran-6-one
5,6-Dihydro-4-methyl-2H-pyran-2-one
Properties
CAS No. |
97635-25-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-methyl-6-pentyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-10-9(2)7-8-11(12)13-10/h3-8H2,1-2H3 |
InChI Key |
XMCPKADSAMTJOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(CCC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



